molecular formula C11H16BNO2 B14071576 (3-Cyclohexylpyridin-4-yl)boronic acid

(3-Cyclohexylpyridin-4-yl)boronic acid

Cat. No.: B14071576
M. Wt: 205.06 g/mol
InChI Key: MTDMISMWNQJRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Cyclohexylpyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a cyclohexyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing (3-Cyclohexylpyridin-4-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OCH₃)₃) or triisopropyl borate (B(OiPr)₃). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods

Industrial production methods for boronic acids generally involve large-scale electrophilic trapping reactions, followed by purification steps such as crystallization or chromatography to isolate the desired boronic acid derivative. The scalability of these methods makes them suitable for producing significant quantities of this compound for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(3-Cyclohexylpyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (3-Cyclohexylpyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Properties

Molecular Formula

C11H16BNO2

Molecular Weight

205.06 g/mol

IUPAC Name

(3-cyclohexylpyridin-4-yl)boronic acid

InChI

InChI=1S/C11H16BNO2/c14-12(15)11-6-7-13-8-10(11)9-4-2-1-3-5-9/h6-9,14-15H,1-5H2

InChI Key

MTDMISMWNQJRGC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=NC=C1)C2CCCCC2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.